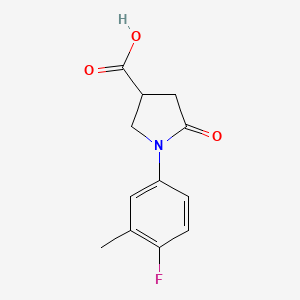

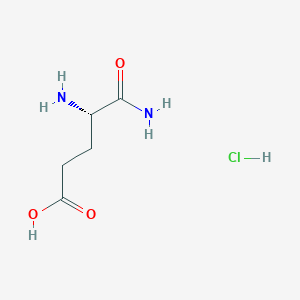

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

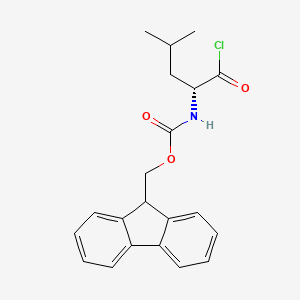

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Agent Development

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their potential in developing new antibacterial agents. These compounds, particularly those with specific substituents, have demonstrated significant antibacterial activity against a range of pathogens. For instance, a study by Bouzard et al. (1992) found that certain derivatives, especially those with 1-(2,4-difluorophenyl) substitution, showed enhanced in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Similarly, research by Egawa et al. (1984) revealed that compounds with 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro substitution were more active than existing antibacterial agents, indicating their promise for further biological study (Egawa et al., 1984).

Anticancer and Antimicrobial Activity

Recent research by Kairytė et al. (2022) explored the anticancer and antimicrobial potential of novel 5-oxopyrrolidine derivatives, which were synthesized using 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid as a base. These compounds showed significant activity against A549 cells, a type of lung cancer cell line, and against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid (Kairytė et al., 2022).

Antioxidant Activity

A study by Tumosienė et al. (2019) highlighted the antioxidant properties of certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives exhibited potent antioxidant activities, outperforming well-known antioxidants like ascorbic acid in some assays (Tumosienė et al., 2019).

Synthesis and Characterization of Polyamides

S. Hsiao et al. (1999) conducted a study on the synthesis of new aromatic polyamides using a bis(ether-carboxylic acid) derived from fluorene, which shares structural similarities with this compound. These polyamides exhibited high thermal stability and solubility in organic solvents, making them suitable for industrial applications (Hsiao et al., 1999).

Fluorescence Studies

In 2016, Shi et al. investigated the fluorescence origins of carbon dots with high fluorescence quantum yields. They identified organic fluorophores related to pyrrolidine-carboxylic acids as key components, expanding the understanding of the fluorescence mechanism in these materials (Shi et al., 2016).

Mécanisme D'action

Target of Action

A similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, is known to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals .

Mode of Action

Based on the structural similarity with the aforementioned compound, it may interact with its target enzyme to modulate its activity . The specific interaction and resulting changes would need further experimental validation.

Biochemical Pathways

Given its potential target, it may influence the prostaglandin biosynthesis pathway . Prostaglandins are involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .

Result of Action

If it does indeed target hematopoietic prostaglandin d synthase, it could potentially influence the production of prostaglandins and thereby affect a variety of cellular processes .

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSIKWMYNNYFSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)

![tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1442794.png)